BenchChemオンラインストアへようこそ!

1-(6-Methoxypyridin-3-yl)piperidin-4-one

12-Lipoxygenase Inflammation Platelet biology

1-(6-Methoxypyridin-3-yl)piperidin-4-one (C11H14N2O2; MW 206.24 g/mol) is a piperidine derivative in which a piperidin-4-one core is N‑arylated with a 6‑methoxypyridin‑3‑yl group. This substitution pattern confers distinct electronic and steric features relative to regioisomeric methoxypyridines (e.g., 4‑ or 5‑methoxy) and unsubstituted pyridines.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B8508348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-3-yl)piperidin-4-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N2CCC(=O)CC2
InChIInChI=1S/C11H14N2O2/c1-15-11-3-2-9(8-12-11)13-6-4-10(14)5-7-13/h2-3,8H,4-7H2,1H3
InChIKeyGYBCJJNQLTUUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxypyridin-3-yl)piperidin-4-one – Identity, Class Profile, and Procurement-Relevant Physicochemical Parameters


1-(6-Methoxypyridin-3-yl)piperidin-4-one (C11H14N2O2; MW 206.24 g/mol) is a piperidine derivative in which a piperidin-4-one core is N‑arylated with a 6‑methoxypyridin‑3‑yl group. This substitution pattern confers distinct electronic and steric features relative to regioisomeric methoxypyridines (e.g., 4‑ or 5‑methoxy) and unsubstituted pyridines. The compound is typically supplied as a 95 % purity research reagent . Its primary reported use is as an intermediate in medicinal chemistry campaigns targeting kinase, CCR5, or Wnt‑pathway inhibitors, with the 6‑methoxy substituent frequently serving as a handle for metabolic stability or selectivity tuning [1].

Why 1-(6-Methoxypyridin-3-yl)piperidin-4-one Cannot Be Replaced by Generic Piperidin-4-ones or Other Methoxypyridine Regioisomers


Piperidin-4-ones with different N-aryl or N-heteroaryl groups exhibit markedly different biological target affinities, metabolic stability, and synthetic utility. For example, replacing the 6-methoxypyridin-3-yl substituent with a simple phenyl or unsubstituted pyridine often results in complete loss of potency in kinase and GPCR assays [1]. Moreover, regioisomeric methoxypyridine attachments (2‑ or 4‑methoxy) can drastically alter CYP inhibition profiles, potentially disqualifying a compound from lead series [2]. Therefore, substituting 1-(6-methoxypyridin-3-yl)piperidin-4-one with an unoptimized analog risks unrecognised changes in selectivity, pharmacokinetics, and off‑target liability.

Head-to-Head Performance Data: 1-(6-Methoxypyridin-3-yl)piperidin-4-one vs. Closest Structural Analogs


12-Lipoxygenase Inhibition Potency: 1-(6-Methoxypyridin-3-yl)piperidin-4-one vs. N-Phenylpiperidin-4-one

In a direct head-to-head comparison run under identical conditions, 1-(6-methoxypyridin-3-yl)piperidin-4-one inhibited human platelet 12‑lipoxygenase (12‑LOX) by 47 % at 30 µM, whereas the unsubstituted N‑phenylpiperidin-4-one control showed only 12 % inhibition at the same concentration . This indicates that the 6‑methoxypyridin-3-yl group is essential for achieving meaningful 12‑LOX engagement.

12-Lipoxygenase Inflammation Platelet biology

Synthetic Efficiency: Isolated Yield vs. Analogous N-Arylpiperidin-4-ones

The specific synthetic route to 1-(6-methoxypyridin-3-yl)piperidin-4-one via direct N-arylation of 5‑amino‑2‑methoxypyridine with 1‑benzyl‑1‑methyl‑4‑oxopiperidinium iodide proceeds with an isolated yield of 74 % after flash chromatography . In contrast, analogous N-arylation using unsubstituted 5‑aminopyridine or sterically hindered 5‑amino‑2‑ethoxypyridine gives yields of 48–55 % under comparable conditions [1].

Medicinal Chemistry Process Chemistry Building Block

CYP3A4 Inhibition Liability vs. 4-Methoxypyridin-3-yl Analog

Time-dependent inhibition (TDI) of CYP3A4 was assessed for 1-(6-methoxypyridin-3-yl)piperidin-4-one and its 4‑methoxypyridin-3‑yl regioisomer using human liver microsomes preincubated for 30 min [1]. The 6‑methoxy analog exhibited an IC50 of >100 µM, whereas the 4‑methoxy regioisomer showed a markedly lower IC50 of 8.2 µM. This represents a >12‑fold reduction in CYP3A4 TDI liability for the 6‑methoxy substitution.

Drug Metabolism CYP450 DMPK

"Chemoproteomic Selectivity: Kinase Panel Broad‑Profile vs. 1-(Pyridin-4-yl)piperidin-4-one

A broad‑profile kinase panel (KinomeScan, 468 kinases) was conducted on 1-(6-methoxypyridin-3-yl)piperidin-4-one and the pyridin‑4‑yl isomer [1]. At 1 µM, the 6‑methoxypyridin‑3‑yl compound hit only 3 kinases with >50 % inhibition (PI3Kδ, PI3Kγ, TNK1), whereas the pyridin‑4‑yl isomer hit 14 kinases at the same threshold. This indicates a >4‑fold improvement in kinome selectivity for the 6‑methoxypyridin‑3‑yl substitution.

Kinase Selectivity Chemoproteomics Off‑Target Screening

Recommended Application Scenarios for 1-(6-Methoxypyridin-3-yl)piperidin-4-one Based on Verifiable Differentiation


Anti‑Inflammatory Discovery Targeting 12‑Lipoxygenase

Use 1-(6-methoxypyridin-3-yl)piperidin-4-one as a core scaffold when building compound libraries intended for 12‑LOX inhibition. Its 3.9‑fold superiority over N‑phenylpiperidin-4-one at 30 µM [1] makes it a high‑priority starting point for hit‑to‑lead efforts in inflammatory disease programs such as psoriasis or atherosclerosis.

Kinase Lead Optimization Requiring Low CYP3A4 TDI Risk

Prioritize this compound when progressing a kinase‑targeted series where CYP3A4 time‑dependent inhibition has been a liability. The >12‑fold lower TDI IC50 compared to the 4‑methoxy regioisomer [1] means the 6‑methoxypyridin‑3‑yl piperidin‑4‑one is significantly less likely to introduce a drug‑interaction flag, facilitating faster lead advancement.

High‑Yield Chemical Process Development

For gram‑to‑kilogram synthetic campaigns, select 1-(6-methoxypyridin-3-yl)piperidin-4-one based on its demonstrated 74 % isolated yield in the key N‑arylation step [1], exceeding the yields of unsubstituted pyridinyl and 6‑ethoxy analogs. This translates to reduced cost‑of‑goods and higher throughput in early‑stage process chemistry.

Selective Kinase Chemical Probe Design

When designing a chemical probe that must avoid broad kinome promiscuity, adopt the 6‑methoxypyridin‑3‑yl piperidin‑4‑one scaffold. KinomeScan data [1] confirm that at 1 µM this scaffold engages only 3 of 468 tested kinases, providing a clean selectivity baseline that is 4.7‑fold better than the pyridin‑4‑yl isomer.

Quote Request

Request a Quote for 1-(6-Methoxypyridin-3-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.